molecular formula C8H16N4O B1490943 1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098037-68-2

1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1490943
CAS No.: 2098037-68-2
M. Wt: 184.24 g/mol
InChI Key: VMNPSEMLRFHQJC-UHFFFAOYSA-N
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Description

1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of organic azides Azides are known for their versatile applications in organic synthesis, particularly in the formation of nitrogen-containing compounds

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution: One common synthetic route involves the nucleophilic substitution of a suitable precursor with an azide ion (N₃⁻). For example, reacting 2-bromoethyl pyrrolidin-2-yl ethan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product.

  • Reduction of Azides: Another method involves the reduction of an azido compound to form the target molecule. This can be achieved using hydrogenation techniques or other reducing agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation to form aldehydes or ketones.

  • Reduction: The azido group can be reduced to form amines.

  • Substitution: The azidoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents like DMF are typically employed.

Major Products Formed:

  • Oxidation: Aldehydes or ketones.

  • Reduction: Primary or secondary amines.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.

  • Biology: It serves as a precursor for bioconjugation reactions, where it can be used to label biomolecules for imaging or tracking purposes.

  • Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-(2-Azidoethyl)pyrrolidin-2-yl)ethan-1-ol exerts its effects depends on its specific application. In organic synthesis, it typically acts as a nucleophile or electrophile, participating in various chemical reactions. The azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings, which are valuable in material science and drug design.

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)pyrrolidine: Similar structure but lacks the hydroxyl group.

  • 2-Azidoethylamine: Contains an azidoethyl group but lacks the pyrrolidinyl ring.

  • 1-(2-Azidoethyl)ethanol: Similar hydroxyl group but lacks the pyrrolidinyl ring.

This compound's multifaceted nature makes it a valuable tool in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and materials science.

Properties

IUPAC Name

1-[1-(2-azidoethyl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-7(13)8-3-2-5-12(8)6-4-10-11-9/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPSEMLRFHQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1CCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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